molecular formula C14H15NO B086900 4-ethoxy-n-phenylaniline CAS No. 1020-54-8

4-ethoxy-n-phenylaniline

Cat. No.: B086900
CAS No.: 1020-54-8
M. Wt: 213.27 g/mol
InChI Key: SEKMXHXGKOKENQ-UHFFFAOYSA-N
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Description

General Context of N-Phenylaniline Derivatives

N-phenylaniline, also known as diphenylamine (B1679370), and its derivatives represent a significant class of aromatic amines that are extensively utilized in various fields of chemical research and industry. nih.gov These compounds, characterized by a core structure of two phenyl groups linked by a nitrogen atom, serve as versatile building blocks in organic synthesis. nih.gov Their utility spans from the creation of antioxidants for lubricants to the development of molecules with unique electro-optical properties. nih.gov

The academic interest in N-phenylaniline derivatives is fueled by their diverse biological activities and their role as precursors in the synthesis of more complex molecules like acridine-9-carboxylic acids. nih.gov Researchers have explored their potential in various applications, including as antimicrobial and antifungal agents. nih.gov The synthesis of novel N-phenylaniline derivatives often involves reactions such as chloroacetylation followed by substitution with various aromatic aldehydes. nih.gov Furthermore, N-phenylsulfonamide derivatives, synthesized from aniline (B41778), have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and cholinesterase, highlighting their therapeutic potential. nih.gov

Academic Relevance of 4-ethoxy-N-phenylaniline

Within the broad family of N-phenylaniline derivatives, this compound has garnered specific attention in academic research. Its molecular structure and properties make it a valuable compound for various scientific investigations. The presence of the ethoxy group, an electron-donating substituent, can influence the electronic properties of the molecule, which is a key aspect explored in many studies.

Research on related triphenylamine (B166846) derivatives, which share a similar structural motif, indicates that such compounds have applications in materials science, particularly in the development of light-emitting materials. acs.orgacs.org The ethoxy groups in a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, have been shown to enhance its optical and charge-transport properties. nih.gov While direct research on the specific applications of this compound is not as extensively documented in the provided results, its structural similarity to these scientifically significant molecules underscores its academic relevance.

Positional Significance within Aromatic Amine and Diphenylamine Frameworks

The concept of positional isomerism is crucial in understanding the properties and reactivity of substituted aromatic compounds like this compound. vedantu.com Positional isomers have the same molecular formula but differ in the position of the functional group on the carbon skeleton. vedantu.com In the case of ethoxy-N-phenylaniline, the ethoxy group can be attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position relative to the amino group.

The specific placement of the ethoxy group at the 4-position in this compound significantly influences its chemical and physical properties. This substitution pattern can affect the molecule's symmetry, polarity, and intermolecular interactions. For instance, the position of a substituent on a phenyl ring can alter the electronic distribution within the molecule, thereby influencing its reactivity in chemical reactions and its absorption and emission of light. The study of different positional isomers allows researchers to establish structure-property relationships, which are fundamental to designing molecules with desired characteristics for specific applications.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following table, providing a snapshot of its key chemical and physical data.

PropertyValueSource
Molecular Formula C14H15NO nih.gov
Molecular Weight 213.27 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 1020-54-8 nih.gov
XLogP3 4.1 nih.gov

Spectroscopic Data

Spectroscopic techniques are instrumental in elucidating the structure and properties of molecules. For this compound, various spectroscopic methods have been employed to characterize its structure.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons present. rsc.org

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
7.19t, J = 7.6 Hz2HAromatic protons
7.05s, br2HAromatic protons
6.89s, br2HAromatic protons
6.86 – 6.80m3HAromatic protons
4.00d, J = 6.6 Hz2H-OCH₂- protons
1.41t, J = 7.0 Hz3H-CH₃ protons

Source: rsc.org

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound in CDCl₃ reveals the chemical shifts of the carbon atoms. rsc.org

Chemical Shift (δ) / ppmAssignment
154.4Aromatic carbon (C-O)
145.0Aromatic carbon (C-N)
135.5Aromatic carbon
129.1Aromatic carbon
122.0Aromatic carbon
119.4Aromatic carbon
115.5Aromatic carbon
115.2Aromatic carbon
63.8-OCH₂- carbon
15.0-CH₃ carbon

Source: rsc.org

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) mass spectrometry shows a peak at m/z = 214, corresponding to the protonated molecule [M+H]⁺. rsc.org Gas chromatography-mass spectrometry (GC-MS) data is also available from the NIST Mass Spectrometry Data Center. nih.gov

Crystal Structure Information

The crystal structure of a related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, has been determined using X-ray crystallography. nih.goviucr.org This provides insights into the three-dimensional arrangement of the atoms in the solid state. In this derivative, the two ethoxybenzene rings are oriented at significant dihedral angles with respect to the central phenyl ring (61.77° and 84.77°), and they are twisted relative to each other. nih.goviucr.org The crystal packing is stabilized by weak C-H···π interactions, which link the molecules into supramolecular chains. nih.goviucr.org While this is not the exact structure of this compound, it provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of similar diphenylamine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1020-54-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-ethoxy-N-phenylaniline

InChI

InChI=1S/C14H15NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3

InChI Key

SEKMXHXGKOKENQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC=CC=C2

Other CAS No.

1020-54-8

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy N Phenylaniline and Analogues

Direct Synthetic Routes to 4-ethoxy-N-phenylaniline

The direct synthesis of this compound primarily involves cross-coupling reactions where the bond between the nitrogen atom of an aniline (B41778) derivative and an aryl group is formed. Copper-catalyzed methods are prominent in this area.

Copper-Catalyzed N-Arylation Approaches

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a foundational method for constructing the C(aryl)-N bond. nih.govwikipedia.org This approach facilitates the coupling of an amine with an aryl halide. In the context of this compound, this could be achieved by reacting 4-ethoxyaniline with an aryl halide (e.g., iodobenzene) or aniline with a 4-ethoxy-substituted aryl halide in the presence of a copper catalyst.

A documented example, while leading to a triphenylamine (B166846) derivative, illustrates the core principles of this reaction. The synthesis of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline involves the reaction of 4-ethoxy-iodobenzene with aniline using copper powder as the catalyst. nih.gov This reaction is typically performed at elevated temperatures in a high-boiling polar solvent like 1,2-dichlorobenzene. nih.gov Traditional Ullmann reactions often required harsh conditions, including temperatures exceeding 200°C and stoichiometric amounts of copper. wikipedia.org However, advancements have introduced the use of ligands such as diamines and amino acids, which allow the reactions to proceed under milder conditions. nih.govwikipedia.org

Table 1: Copper-Catalyzed Synthesis of a this compound Analogue nih.gov

Reactant 1Reactant 2CatalystBaseSolventConditions
4-ethoxy-iodobenzeneAnilineCu powderK₂CO₃1,2-dichlorobenzeneReflux for 2 hours

Reaction Mechanisms and Pathways

The mechanism of copper-catalyzed N-arylation reactions like the Ullmann condensation is understood to involve copper(I) as the active catalytic species. organic-chemistry.org The reaction can proceed even if the copper source is Cu(0) or Cu(II), as Cu(I) can be generated in situ. The currently accepted mechanism often involves a Cu(I)/Cu(III) catalytic cycle.

The general pathway is proposed as follows:

Formation of a Copper(I) Amide: The amine starting material reacts with a copper(I) species in the presence of a base to form a copper(I) amide complex.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex. This step involves the insertion of the copper into the carbon-halide bond, forming a transient copper(III) intermediate. organic-chemistry.org

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination, where the new C-N bond is formed, yielding the N-arylated amine product. This step regenerates a copper(I) species, allowing the catalytic cycle to continue. organic-chemistry.org

This cycle provides a robust pathway for the formation of the desired N-phenylaniline structure.

Approaches for Related N-Phenylaniline and Diphenylamine (B1679370) Structures

A variety of synthetic methods have been developed for the synthesis of the broader class of N-phenylanilines and diphenylamines, which share the core structural motif of this compound.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for forming C-N bonds. This reaction mechanism differs significantly from metal-catalyzed couplings. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to the leaving group (typically a halide). nih.govyoutube.com

The mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile (an amine, such as aniline or its derivatives) attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Leaving Group Departure: The aromaticity of the ring is restored as the leaving group is expelled, resulting in the final substituted product. youtube.com

While effective, this method's utility is generally limited to substrates with the necessary electronic activation; it is not a universally applicable method for all N-phenylaniline syntheses. acsgcipr.org

Reductive Synthesis Strategies

Reductive amination is a versatile and widely used method for synthesizing amines by converting a carbonyl group (from an aldehyde or ketone) into an amine via an imine intermediate. wikipedia.org This two-part process is typically performed under neutral or weakly acidic conditions. wikipedia.org

The general steps are:

Imine Formation: A primary or secondary amine reacts with an aldehyde or ketone to form a hemiaminal, which then dehydrates to yield an imine (for primary amines) or an enamine (for secondary amines). libretexts.org

Reduction: The intermediate imine or enamine is then reduced to the corresponding amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the intermediate imine. youtube.comorganic-chemistry.org

This method can be used to synthesize complex diphenylamine structures by carefully selecting the appropriate carbonyl and amine starting materials. It is often performed as a one-pot reaction, making it a highly efficient synthetic tool. youtube.com

Coupling Reactions for Aromatic Amines (e.g., Ullmann-type reactions)

Metal-catalyzed cross-coupling reactions are among the most powerful and general methods for synthesizing N-phenylanilines.

Ullmann-type Reactions: As discussed previously, the copper-catalyzed Ullmann condensation is a classic and enduring method for forming C(aryl)-N bonds. nih.gov It involves the reaction of an aryl halide with an amine, traditionally using copper powder or copper salts at high temperatures. wikipedia.org Modern variations of the Ullmann reaction employ soluble copper catalysts with various ligands, which has expanded the substrate scope and allowed for milder reaction conditions, making it a more versatile tool in organic synthesis. nih.govwikipedia.org

Buchwald-Hartwig Amination: A more recent and highly significant development in C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples aryl halides or triflates with primary or secondary amines using a palladium catalyst and a sterically hindered phosphine (B1218219) ligand. wikipedia.orgepa.gov The Buchwald-Hartwig reaction is renowned for its broad functional group tolerance, high yields, and generally milder conditions compared to the traditional Ullmann reaction. wikipedia.org It has become a preferred method for the synthesis of a wide array of aryl amines in both academic and industrial settings. acsgcipr.org

Table 2: Comparison of Major Coupling Reactions for N-Phenylaniline Synthesis

ReactionCatalyst MetalTypical SubstratesKey Features
Ullmann CondensationCopperAryl Halides, AminesClassic method; modern versions use ligands for milder conditions. nih.govwikipedia.org
Buchwald-Hartwig AminationPalladiumAryl Halides/Triflates, AminesBroad scope, high tolerance for functional groups, generally milder conditions. wikipedia.org

Derivatization from Precursor Anilines or Nitrobenzenes

The construction of the this compound framework typically originates from readily available aniline or nitrobenzene (B124822) derivatives through C-N cross-coupling reactions. These reactions have evolved from harsh, classical methods to more refined, catalytically driven processes with broader functional group tolerance. wikipedia.org

One of the foundational methods is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org This approach has been successfully applied to synthesize diarylamines by coupling an aniline with an appropriately substituted aryl halide. For instance, analogues of this compound can be prepared by reacting an aniline derivative with a halo-ethoxybenzene in the presence of a copper catalyst. slideshare.net The traditional Goldberg reaction, a variant of the Ullmann condensation, specifically describes this C-N bond formation between an aniline and an aryl halide. wikipedia.org While effective, classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgumass.edu

A more contemporary and versatile alternative is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope. wikipedia.orgorganic-chemistry.org The reaction facilitates the coupling of an aryl halide or pseudohalide (like a triflate) with an amine. acsgcipr.org In the context of this compound synthesis, this could involve reacting p-ethoxyaniline with a phenyl halide or aniline with 1-halo-4-ethoxybenzene, catalyzed by a palladium complex. This method generally proceeds under milder conditions than the Ullmann condensation and is tolerant of a wider array of functional groups. wikipedia.org

Syntheses can also commence from nitrobenzene precursors . In these pathways, the nitro group, a strong electron-withdrawing group, can be used to direct other substitutions on the aromatic ring before being reduced to the essential amine functionality. Following the reduction, the resulting aniline derivative can then undergo N-arylation via the methods described above to yield the final diarylamine product.

**2.3. Optimization of Synthetic Conditions

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and control selectivity. Key areas of focus include the selection of the catalytic system and the strategic control over the reaction's regiochemistry.

The choice of catalyst, ligand, and base is paramount in both Ullmann and Buchwald-Hartwig reactions to achieve high efficiency.

For the Ullmann condensation , modern advancements have moved from using copper powder to employing soluble copper(I) salts, such as copper(I) iodide (CuI), often in the presence of a chelating ligand. wikipedia.org Ligands like diamines or amino acids can accelerate the reaction, allowing for lower temperatures and catalyst loadings. umass.edu The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) commonly used to facilitate the coupling. researchgate.net The development of copper nanoparticle (Cu-NP) catalysts represents a significant step forward, in some cases enabling reactions to proceed at room temperature. researchgate.net

Catalyst SystemTypical ComponentsKey AdvantagesReference
Traditional UllmannCopper powder (stoichiometric)Classic, foundational method wikipedia.orgorganic-chemistry.org
Modern UllmannCu(I) salt (e.g., CuI), Ligand (e.g., diamine, L-proline), Base (e.g., K₂CO₃)Milder conditions, improved yields, catalytic copper wikipedia.org
Nanoparticle CatalysisCuO-NPs or Cu-NPs, Base (e.g., KOH, Cs₂CO₃)High efficiency, potential for room temperature reactions, heterogeneous catalysis researchgate.net

In Buchwald-Hartwig amination , the catalyst system consists of a palladium source and a phosphine ligand. The evolution of this reaction has been marked by the development of increasingly sophisticated ligands. rug.nl Early systems used simple triarylphosphines, but significant breakthroughs came with the introduction of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos). rug.nl These advanced ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher turnover numbers and the ability to couple less reactive aryl chlorides. rug.nllibretexts.org The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a crucial role in forming the active palladium-amido intermediate. libretexts.org

Catalyst GenerationTypical Ligand TypeCoupling PartnersKey AdvantagesReference
First GenerationBasic phosphines (e.g., P(o-tol)₃)Aryl bromides, AminostannanesPioneering tin-free methods rug.nl
Second GenerationBidentate phosphines (e.g., BINAP, DPPF)Aryl iodides & triflates, Primary aminesImproved rates and yields wikipedia.org
Third/Fourth GenerationBulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos)Aryl chlorides & mesylates, Secondary aminesHigh efficiency, broad scope, low catalyst loading rug.nllibretexts.org

Regioselectivity in the synthesis of this compound is fundamentally controlled by the starting materials. In cross-coupling reactions like the Ullmann and Buchwald-Hartwig aminations, the C-N bond forms precisely at the carbon atom bearing the halide or pseudohalide leaving group. Therefore, to synthesize the target molecule, one must start with precursors where the reactive sites are at the desired positions: specifically, aniline coupled with a 1-halo-4-ethoxybenzene, or 4-ethoxyaniline coupled with a halobenzene. This inherent feature of cross-coupling provides excellent and predictable control over the final product's structure.

When employing a synthesis that starts with a substituted nitrobenzene, the directing effects of the substituents on the ring become important for regiocontrol in any intermediate electrophilic aromatic substitution steps. khanacademy.org The powerful electron-withdrawing nature of the nitro group, for example, directs incoming electrophiles to the meta position.

Yield enhancement is achieved by systematically optimizing the parameters discussed above. Fine-tuning the catalyst-to-ligand ratio, selecting the optimal solvent and base for the specific substrates, and controlling the reaction temperature are all critical factors. For Buchwald-Hartwig reactions, the use of well-defined pre-catalysts can lead to more reproducible and higher yields by ensuring the efficient generation of the active Pd(0) species. acsgcipr.org For Ullmann reactions, the use of activating ligands and appropriate bases is key to moving from stoichiometric copper requirements to highly efficient, catalytic processes that maximize product formation. umass.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-ethoxy-n-phenylaniline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the atomic arrangement.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to each unique proton environment. rsc.org

The aromatic region of the spectrum displays signals for the protons on the two phenyl rings. The protons on the N-phenyl ring and the 4-ethoxyphenyl ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The ethoxy group gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). rsc.org The integration of these signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.19t (triplet)7.62HAromatic Protons
7.05s, br (singlet, broad)-2HAromatic Protons
6.89s, br (singlet, broad)-2HAromatic Protons
6.86–6.80m (multiplet)-3HAromatic Protons
4.00d (doublet)6.62H-OCH₂-
1.41t (triplet)7.03H-CH₃

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The spectrum shows several signals in the aromatic region (typically 110-160 ppm) corresponding to the twelve carbon atoms of the two phenyl rings. The carbon atom attached to the oxygen of the ethoxy group (C-O) resonates at a lower field (higher ppm value) compared to the other aromatic carbons due to the deshielding effect of the electronegative oxygen atom. The aliphatic carbons of the ethoxy group appear at a much higher field (lower ppm values). rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) [ppm]Assignment
154.4Aromatic C-O
145.0Aromatic C-N
135.5Aromatic C
129.1Aromatic C-H
122.0Aromatic C-H
119.4Aromatic C-H
115.5Aromatic C-H
115.2Aromatic C-H
63.8-OCH₂-
15.0-CH₃

Two-dimensional (2D) NMR experiments provide further detail on the connectivity between atoms, confirming the structural assignment derived from 1D spectra.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In a COSY spectrum of this compound, cross-peaks would be expected between the triplet at 1.41 ppm (-CH₃) and the quartet at 4.00 ppm (-OCH₂-), confirming the ethoxy group's connectivity. Cross-peaks would also appear between adjacent aromatic protons, helping to delineate the substitution patterns on both phenyl rings. sdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond coupling). youtube.comemerypharma.com For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at 4.00 ppm with the carbon signal at 63.8 ppm, definitively assigning them to the -OCH₂- group. Similarly, the proton signal at 1.41 ppm would correlate with the carbon signal at 15.0 ppm, assigning them to the -CH₃ group. Each aromatic C-H proton signal would also show a correlation to its corresponding aromatic carbon signal. sdsu.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing structural information and a unique spectral fingerprint.

The IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ (around 2850-2980 cm⁻¹) are due to the symmetric and asymmetric C-H stretching of the methyl and methylene groups of the ethoxy substituent.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the aromatic amine C-N bond is typically observed in the 1250-1360 cm⁻¹ range.

C-O Ether Stretch: The asymmetric C-O-C stretching of the aryl alkyl ether is a prominent feature, usually appearing as a strong band between 1200 and 1275 cm⁻¹. The symmetric stretch occurs at a lower frequency, around 1020-1075 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3350 - 3450
C-H StretchAromatic3000 - 3100
C-H StretchAliphatic (CH₂, CH₃)2850 - 2980
C=C StretchAromatic Ring1450 - 1600
C-N StretchAromatic Amine1250 - 1360
C-O Stretch (Asymmetric)Aryl Alkyl Ether1200 - 1275

Compound Index

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for analyzing compounds with conjugated π-systems and chromophores.

The UV-Vis spectrum of this compound is primarily determined by the chromophores within its structure. The key chromophore is the diphenylamine (B1679370) core, which consists of two phenyl rings linked by a nitrogen atom. This arrangement creates an extended π-conjugated system. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene (B151609) rings are responsible for the characteristic π→π* electronic transitions.

The 4-ethoxy group (–O–CH₂CH₃) acts as an auxochrome—a substituent that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum (λmax). As an electron-donating group, the ethoxy substituent is expected to cause a bathochromic shift (a shift to a longer wavelength) of the π→π* absorption bands compared to the parent diphenylamine molecule. This is due to the resonance effect, where the oxygen's lone pair electrons delocalize into the aromatic ring, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For comparison, the parent compound, diphenylamine, exhibits a UV absorption maximum around 285 nm. The presence of the ethoxy group would likely shift this λmax to a value above 300 nm.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when measured in different solvents. This phenomenon is caused by differential solvation of the ground and excited electronic states of the molecule. For molecules like this compound, which possess a permanent dipole moment, the solvent polarity can significantly influence the energy of electronic transitions.

The excited states of π→π* transitions are generally more polar than the ground states. In polar solvents, dipole-dipole interactions can stabilize the more polar excited state to a greater extent than the ground state. This stabilization reduces the energy required for the electronic transition, resulting in a bathochromic (red) shift in the absorption spectrum as solvent polarity increases. Conversely, in non-polar solvents, the absorption would occur at a shorter wavelength. This positive solvatochromism is a characteristic feature of many donor-π-acceptor systems and substituted aromatic compounds. nih.govrsc.org Studies on various triphenylamine (B166846) and diphenylamine derivatives confirm that they exhibit distinct positive solvatochromism, where the emission wavelength shifts to longer values in more polar solvents due to intramolecular charge-transfer (ICT) characteristics. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can measure the m/z ratio of an ion with very high accuracy (typically with an error of less than 5 ppm), which allows for the unambiguous determination of its elemental formula. uni-rostock.dechromatographyonline.com This capability is due to the fact that each element has a unique exact mass (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074 Da), and the combination of these in a molecule results in a unique exact mass. uni-rostock.de

For this compound, the molecular formula is C₁₄H₁₅NO. The theoretical exact mass can be calculated as follows:

(14 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (1 × 15.994915) = 213.115364 Da

An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, would be able to measure the mass of the molecular ion with sufficient accuracy to confirm this specific elemental composition, distinguishing it from other isobaric compounds. uni-rostock.denih.gov

Theoretical Exact Mass Calculation for this compound (C₁₄H₁₅NO)
ElementCountExact Isotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1412.000000168.000000
Hydrogen (¹H)151.00782515.117375
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)115.99491515.994915
Total Exact Mass213.115364

Different ionization methods can be employed to generate ions from the analyte, with the choice of technique influencing the resulting mass spectrum.

Electron-Impact (EI) Ionization : EI is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. miamioh.edu The resulting mass spectrum shows a molecular ion peak (M⁺˙) and a series of fragment ion peaks that provide a "fingerprint" useful for structural elucidation. For this compound, the molecular ion peak would be expected at m/z 213. Key fragmentation pathways for aromatic ethers and amines would likely be observed:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 198.

Loss of an ethyl group: Cleavage of the C-O bond of the ether, leading to the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 184.

Loss of ethene: A common fragmentation for ethoxy-aromatics involves a rearrangement followed by the loss of a neutral ethene molecule (C₂H₄), resulting in an ion corresponding to 4-hydroxy-N-phenylaniline at m/z 185. researchgate.net

Cleavage of the C-N bond: Fragmentation adjacent to the nitrogen atom is also characteristic of amines. libretexts.org

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI in positive ion mode would be expected to produce a prominent ion at m/z 214.1232 ([C₁₄H₁₅NO + H]⁺). This technique is valuable for confirming the molecular weight of the compound without the complexity of fragmentation seen in EI-MS.

X-ray Diffraction (XRD) Analysis

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While the specific crystal structure of this compound is not available in the searched literature, extensive data exists for highly analogous compounds. The structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline , a closely related triphenylamine derivative, has been determined. nih.govnih.gov In this molecule, the phenyl rings are not coplanar. The planes of the two ethoxybenzene rings are twisted with respect to the central phenyl ring, with dihedral angles of 61.77° and 84.77°. nih.gov This non-planar, propeller-like conformation is a common feature of diphenylamine and triphenylamine derivatives and is due to steric hindrance between the ortho-hydrogen atoms of the phenyl rings.

Based on this and other substituted diphenylamine structures, it can be predicted that this compound would also adopt a non-planar conformation. The two phenyl rings would be twisted relative to each other, with a significant dihedral angle between their planes. The nitrogen atom is expected to have a trigonal planar or very shallow trigonal pyramidal geometry. In the solid state, the crystal packing would likely be stabilized by weak intermolecular interactions, such as C–H···π interactions between the molecules. nih.gov

Crystallographic Data for the Analogous Compound: 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline nih.govnih.gov
ParameterValue
Molecular FormulaC₂₂H₂₃NO₂
Molecular Weight333.41 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)7.3634
b (Å)31.908
c (Å)8.1372
β (°)107.598
Volume (ų)1822.4
Z4

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound (C₁₄H₁₅NO) has not been publicly reported. Crystallographic data, which includes unit cell dimensions, space group, and atomic coordinates, is essential for unequivocally determining the solid-state molecular structure and conformation. Such an analysis would reveal precise bond lengths, bond angles, and the dihedral angles between the phenyl and ethoxy-substituted aniline (B41778) rings, offering insight into the molecule's three-dimensional arrangement and steric profile.

While studies on analogous diphenylamine derivatives exist, providing a general understanding of the class of compounds, the specific crystallographic parameters for this compound remain undetermined.

Analysis of Intermolecular Interactions (e.g., C-H...π, N-H...π hydrogen bonding)

The elucidation of intermolecular interactions is contingent upon the availability of crystallographic data. In the solid state, molecules like this compound are expected to exhibit non-covalent interactions that dictate their crystal packing. These interactions typically include van der Waals forces and potentially weaker hydrogen bonds.

Specifically, one could anticipate the presence of C-H...π interactions, where a hydrogen atom from an aromatic or aliphatic group interacts with the electron cloud of a neighboring phenyl ring. Furthermore, the secondary amine group (N-H) could act as a donor for N-H...π hydrogen bonds with an adjacent aromatic ring. The precise nature, geometry, and energetic contribution of these interactions for this compound can only be confirmed through detailed crystallographic analysis, which is not currently available.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₄H₁₅NO, the theoretical elemental composition can be calculated based on its molecular weight (213.28 g/mol ).

A comprehensive search of publicly available scientific literature and databases did not yield a specific experimental report of the elemental microanalysis for this compound. The expected theoretical values are essential for validating the purity and identity of a synthesized sample.

Table 1. Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 14 168.14 78.86
Hydrogen H 1.008 15 15.12 7.09
Nitrogen N 14.01 1 14.01 6.57
Oxygen O 16.00 1 16.00 7.50

| Total | | | | 213.27 | 100.00 |

Experimental data from an elemental analyzer would be compared against these theoretical percentages to verify the stoichiometric integrity of the compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for predicting the properties of molecular systems. For 4-ethoxy-n-phenylaniline, these calculations offer a microscopic view of its structure and intrinsic reactivity.

Geometric Optimization and Conformational Landscapes

A critical aspect of the structure is the dihedral angle between the two phenyl rings. Computational studies on analogous molecules, such as 4-methoxy-N-phenylaniline, have shown that the benzene (B151609) rings are not coplanar but are oriented at a significant angle to each other. This twisting is a result of steric hindrance and electronic effects. For this compound, the conformational landscape is influenced by the rotation around the C-N bonds and the orientation of the ethoxy group. The optimized geometry represents the lowest energy conformation, which is the most probable structure for the molecule in its ground state.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich diphenylamine (B1679370) core, particularly the nitrogen atom and the ethoxy-substituted phenyl ring, reflecting its electron-donating character. The LUMO is generally distributed over the phenyl rings. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and thus an estimation of the molecule's electronic stability and potential for charge transfer.

Table 1: Representative Frontier Molecular Orbital Energies (Note: The following values are illustrative, based on typical DFT calculations for similar aromatic amines. Actual values may vary depending on the specific level of theory and basis set used.)

ParameterEnergy (eV)
EHOMO-5.25
ELUMO-0.85
Energy Gap (ΔE)4.40

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map of this compound highlights regions of negative electrostatic potential, typically colored in red or yellow, which are susceptible to electrophilic attack. These areas are generally found around the electronegative oxygen and nitrogen atoms and the π-systems of the aromatic rings.

Conversely, regions of positive electrostatic potential, shown in blue, indicate areas prone to nucleophilic attack, often located around the hydrogen atoms. Charge distribution analysis, such as Mulliken population analysis, further quantifies the partial atomic charges, providing a numerical basis for understanding the molecule's polarity and reactive sites.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide quantitative measures of reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronegativity (χ): Describes the power of the molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

These parameters are instrumental in comparing the reactivity of this compound with other compounds and in understanding its behavior in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.)

DescriptorCalculated Value
Chemical Hardness (η)2.20 eV
Electronegativity (χ)3.05 eV
Electrophilicity Index (ω)2.11 eV

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is particularly effective for simulating spectroscopic properties.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations are employed to predict the electronic absorption spectrum (UV-Vis) of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to determine the wavelengths of maximum absorption (λmax). These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO), often characterized as π-π* or n-π* transitions. The calculated spectrum, including the oscillator strengths which relate to the intensity of the absorption peaks, can be compared with experimental data to validate the computational model. Similarly, TD-DFT can be used to investigate the properties of the first excited state, providing insights into the molecule's potential fluorescence or emission characteristics.

Characterization of Excited States and Charge Transfer Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orgrsc.org This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, providing valuable insights into the photophysical properties of a compound. For molecules with donor-acceptor character, such as this compound, TD-DFT is particularly useful in characterizing intramolecular charge transfer (ICT) states.

In diarylamine derivatives, the excited state dynamics often involve a transition from a locally excited (LE) state to an ICT state. nih.gov This process is highly dependent on the solvent environment. In nonpolar solvents, the LE state may relax to the ICT state, which then decays to the ground state. nih.gov However, in polar solvents, the ICT state can be stabilized through solvation, leading to a further conversion to a solvent-stabilized ICT (SSICT) state before returning to the ground state. nih.gov

Computational studies on related triphenylamine-o-carborane dyads have shown that these molecules can exhibit both LE emission and twisted intramolecular charge transfer (TICT) induced emission in various polar solvents. rsc.org The TICT emission is sensitive to solvent polarity, showing a significant bathochromic (red) shift with increasing solvent polarity. rsc.org Density functional theory (DFT) calculations have been instrumental in confirming the ICT characteristics of these emissions. rsc.org

For this compound, the nitrogen atom of the aniline (B41778) group acts as an electron donor, while the phenyl ring can act as an acceptor. The presence of the electron-donating ethoxy group is expected to influence the energy levels of the molecular orbitals and, consequently, the nature of the excited states. TD-DFT calculations would be essential to precisely determine the energies of the frontier molecular orbitals (HOMO and LUMO) and to characterize the transitions between them. Such calculations would likely reveal low-lying excited states with significant charge transfer character, where electron density moves from the ethoxy-substituted aniline moiety towards the unsubstituted phenyl ring upon photoexcitation.

The following table illustrates the kind of data that would be obtained from a TD-DFT calculation on this compound, based on typical findings for similar molecules.

TransitionExcitation Energy (eV)Oscillator Strength (f)Major ContributionCharacter
S0 → S1------HOMO → LUMOπ → π, ICT
S0 → S2------HOMO-1 → LUMOπ → π
S0 → S3------HOMO → LUMO+1π → π*
Note: This table is illustrative and does not contain actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis

Quantification of Intramolecular Charge Transfer (ICT) and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It allows for the quantification of intramolecular interactions, such as intramolecular charge transfer (ICT) and hyperconjugative interactions, by examining the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is estimated by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction.

In molecules like this compound, significant ICT is expected. NBO analysis can quantify this by calculating the stabilization energies for interactions between the lone pair orbitals of the nitrogen and oxygen atoms (donors) and the antibonding π* orbitals of the aromatic rings (acceptors). For instance, a strong interaction between the nitrogen lone pair (nN) and the π* orbitals of the phenyl ring would indicate a significant transfer of electron density, characteristic of an ICT process.

Hyperconjugation is another important stabilizing interaction that can be quantified by NBO analysis. researcher.life This involves the delocalization of electron density from σ-bonding orbitals to adjacent empty or partially filled p-orbitals or π-orbitals. In this compound, hyperconjugative interactions could occur between the C-H and C-C σ-bonds of the ethoxy group and the π-system of the phenyl ring. The NBO analysis would reveal the specific donor σ orbitals and acceptor π* orbitals involved and their corresponding stabilization energies.

A typical NBO analysis output for a related substituted diphenylamine might show the following key interactions:

Donor NBOAcceptor NBOE(2) (kcal/mol)
nNπ(C-C) of phenyl ring---
nOπ(C-C) of phenyl ring---
σ(C-H) of ethyl groupπ(C-C) of phenyl ring---
σ(C-C) of ethyl groupπ(C-C) of phenyl ring---
Note: This table is illustrative and does not contain actual calculated data for this compound.

These stabilization energies provide a quantitative measure of the extent of ICT and hyperconjugation, which in turn influences the molecule's geometry, reactivity, and spectroscopic properties.

Structure-Reactivity and Structure-Property Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built using molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For a class of compounds like substituted diphenylamines, QSAR and QSPR studies can provide valuable insights into how different substituents affect their properties. For example, a QSAR study on di(hetero)arylamine derivatives of benzo[b]thiophenes successfully modeled their radical scavenging activity using descriptors related to the presence of electronegative atoms and the topological distance between polarizable and electronegative atom pairs. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced properties. nih.gov

In the context of this compound, a QSPR study could be developed to correlate its structural features with properties such as its antioxidant capacity, solubility, or electronic properties. Molecular descriptors that could be relevant for such a study include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as dipole moment and orbital energies.

Steric descriptors: These describe the size and shape of the molecule.

A hypothetical QSPR model for a property (P) of substituted diphenylamines could take the form of a linear equation:

P = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where ci are the regression coefficients determined from a set of known compounds.

For this compound, the presence of the ethoxy group would significantly influence the values of these descriptors compared to the parent N-phenylaniline. The ethoxy group would affect the molecule's lipophilicity (logP), polarizability, and steric bulk, which in turn would impact its reactivity and physical properties. For example, the electron-donating nature of the ethoxy group would likely enhance properties related to electron donation, such as antioxidant activity. A systematic study of a series of alkoxy-substituted N-phenylanilines would be necessary to develop a robust QSPR model and to fully understand the structure-property relationships. rsc.org

Chemical Reactivity and Synthetic Transformations

Reactions of the Amine Functionality

The secondary amine (N-H) group is a key site for various chemical transformations, including substitution, oxidation, and condensation reactions.

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction for this compound. The reactivity and orientation of incoming electrophiles are governed by the activating and directing effects of the existing substituents.

Activating and Directing Effects : Both the secondary amine (-NHPh) and the ethoxy (-OCH2CH3) groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). They achieve this by donating electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex). libretexts.org Both groups are ortho, para-directors, channeling incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. quora.comaakash.ac.in

Regioselectivity : The molecule possesses two aromatic rings susceptible to electrophilic attack.

Ring A (Ethoxy-substituted) : This ring is strongly activated by the powerful electron-donating resonance effect of the ethoxy group. Furthermore, it is activated by the nitrogen atom of the amine bridge.

Ring B (N-phenyl) : This ring is only activated by the amine bridge. Therefore, Ring A is significantly more electron-rich and thus more reactive towards electrophiles than Ring B. Substitution will preferentially occur on the ethoxy-substituted ring. Since the para position is already occupied by the amine group, incoming electrophiles will be directed to the positions ortho to the ethoxy group (C2 and C6).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. Due to the high activation of the ring, reactions often proceed under mild conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 4-ethoxy-N-phenylaniline
ReactionTypical ReagentsPrimary Product(s)Notes
BrominationBr2 in a non-polar solvent (e.g., CCl4)2-bromo-4-ethoxy-N-phenylanilineHigh activation may lead to di-substitution (2,6-dibromo) if excess Br2 is used.
NitrationDilute HNO3 in H2SO4 (carefully controlled)4-ethoxy-2-nitro-N-phenylanilineStrongly acidic and oxidizing conditions can lead to side reactions and polymer formation. Protection of the amine may be necessary.
Friedel-Crafts AcylationRCOCl, AlCl31-(5-ethoxy-2-(phenylamino)phenyl)ethan-1-oneThe Lewis acid catalyst (AlCl3) can complex with the amine, deactivating it. This reaction can be challenging for anilines.

Oxidation Pathways (e.g., leading to quinone derivatives for analogous compounds)

The secondary amine functionality makes this compound susceptible to oxidation. The oxidation of diphenylamines generally proceeds through the formation of radical cations. mdpi.com Depending on the oxidant and reaction conditions, several products can be formed.

The initial step in the oxidation of diphenylamine (B1679370) and its derivatives is often the removal of an electron from the nitrogen atom to form a nitrogen-centered radical cation. mdpi.com This intermediate can then undergo further reactions. In acidic media, oxidation can lead to the formation of colored products like diphenylbenzidine violet through radical-radical dimerization and subsequent oxidation. ekb.egresearchgate.net

For N-phenylaniline derivatives, oxidative processes can lead to:

Polymerization : Oxidative polymerization can occur, leading to the formation of polydiphenylamine structures. This process involves the coupling of radical cation intermediates. researchgate.net

Quinone-imine Formation : While more direct for primary anilines, strong oxidation of the activated ring could potentially lead to the formation of quinone-like structures. For instance, the oxidation of related compounds like 4-ethoxyaniline can yield imino-cyclohexadienone products.

Cyclization : Oxidative dehydrogenation can result in cyclization to form carbazole (B46965) derivatives, although this typically requires more forcing conditions. wikipedia.org

Table 2: Potential Oxidation Products of this compound
Oxidant/ConditionsIntermediate SpeciesPotential Product Class
Chemical (e.g., (NH4)2S2O8) or Electrochemical OxidationNitrogen radical cationPolymeric materials (Polydiphenylamine)
Strong Oxidants (e.g., K2Cr2O7)Radical cationComplex mixtures, potentially including quinone-imine type structures
High Temperature / CatalyticN/ACarbazole derivatives (via cyclization)

Formation of Schiff Bases and Imine Derivatives

The formation of a Schiff base (an imine) is a characteristic reaction between a primary amine and a carbonyl compound (aldehyde or ketone). quora.com Since this compound is a secondary amine, it cannot form a stable imine because it lacks a second hydrogen on the nitrogen atom required for the final dehydration step to form the C=N double bond.

Instead, secondary amines react with aldehydes and ketones that have an α-hydrogen to form enamines . chemistrysteps.comucalgary.cadoubtnut.com The reaction proceeds through the initial formation of a carbinolamine intermediate, followed by the elimination of water. Since there is no proton on the nitrogen to eliminate, a proton is removed from the adjacent carbon atom (the α-carbon of the original carbonyl compound) to form the C=C double bond of the enamine. ucalgary.camasterorganicchemistry.com

However, if the carbonyl compound lacks α-hydrogens (e.g., benzaldehyde, formaldehyde), the reaction with a secondary amine may not proceed to a stable product under standard conditions, often stalling at the carbinolamine stage. Furthermore, some studies on the reaction of diphenylamine with ketones like benzophenone (B1666685) under photochemical conditions have shown inefficient formation of isolable products, with the primary interaction being hydrogen abstraction. rsc.orgrsc.org

Reactions of the Ethoxy Group

The ethoxy group is an ether linkage and is generally stable. Its primary reactivity involves cleavage under harsh acidic conditions.

Ether Cleavage and Functional Group Interconversions

The C-O bond of an ether can be cleaved by strong acids, most effectively by hydroiodic acid (HI) or hydrobromic acid (HBr). chemistrysteps.comtransformationtutoring.compressbooks.pub In the case of an alkyl aryl ether like this compound, the cleavage occurs at the alkyl-oxygen bond.

The mechanism involves two main steps:

Protonation : The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol). chemistrysteps.comucalgary.ca

Nucleophilic Attack : The halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the ethyl group via an SN2 mechanism. pressbooks.publibretexts.org This displaces the phenol (B47542) as the leaving group.

Attack occurs on the ethyl carbon rather than the aromatic carbon because nucleophilic substitution on an sp²-hybridized carbon is energetically unfavorable. ucalgary.calibretexts.org The final products of the reaction are 4-(phenylamino)phenol and ethyl halide (ethyl iodide or ethyl bromide). libretexts.org The resulting phenol does not react further to form an aryl halide under these conditions. ucalgary.ca

Derivatization for Complex Architectures

The this compound scaffold can be used as a building block for more complex molecules, particularly for applications in materials science. The secondary amine is a key handle for derivatization.

A prominent example is the synthesis of triarylamine derivatives. Triarylamines are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com Starting from a diarylamine like this compound, a third aryl group can be introduced via N-arylation reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction can couple the secondary amine of this compound with an aryl halide or triflate to generate a triarylamine. organic-chemistry.orgnih.govnih.gov This method is valued for its functional group tolerance and broad substrate scope. wikipedia.org

Table 3: Example of Derivatization via Buchwald-Hartwig Amination
ReactantsCatalyst SystemProductApplication Area
This compound + 4-BromoanisolePd catalyst (e.g., Pd(OAc)2) + Phosphine (B1218219) Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu)4-ethoxy-N-(4-methoxyphenyl)-N-phenylanilineOrganic Electronics (Hole-Transport Materials)

Construction of Polymeric or Dendrimeric Structures (e.g., using triphenylamine (B166846) derivatives)

The nitrogen atom in this compound, along with the electron-donating ethoxy group, makes it an attractive monomer unit for the synthesis of electroactive polymers and dendrimers. These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and hole-transporting materials.

The polymerization of aniline (B41778) derivatives can proceed through various mechanisms, including electrochemical and chemical oxidation, to form conjugated polymers. While specific studies on the homopolymerization of this compound are not extensively detailed in the reviewed literature, the general principles of aniline polymerization can be applied. The presence of the ethoxy group is expected to influence the oxidation potential of the monomer and the electronic properties of the resulting polymer.

A more prominent application of structurally similar molecules is in the construction of dendrimers, particularly those based on triphenylamine (TPA) cores. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Triphenylamine and its derivatives are often used as the core or branching units in dendrimers designed for optoelectronic applications due to their excellent hole-transporting properties and thermal stability.

For instance, the synthesis of third-generation triphenylamine-based dendrimers has been achieved through a convergent approach. researchgate.net This methodology involves the synthesis of dendritic wedges, or "dendrons," which are then attached to a central core. While not directly employing this compound, the synthetic strategies for creating dendrimers with ethoxy-functionalized phenyl groups at the periphery or within the dendritic structure are analogous. These syntheses often utilize versatile carbon-carbon bond-forming reactions, such as the Sonogashira or Suzuki coupling, to connect the building blocks. researchgate.net

The general synthetic approach to such dendrimers can be outlined as follows:

Synthesis of the Core: A multifunctional core molecule is chosen, often a derivative of triphenylamine with multiple reactive sites.

Synthesis of Dendrons: Dendritic wedges are built up generation by generation, often incorporating substituted phenylamines.

Coupling Reaction: The dendrons are attached to the core molecule in the final step.

The incorporation of ethoxy groups, as in this compound, into these dendritic structures can enhance the solubility and processability of the final material, as well as fine-tune its electronic and optical properties. The electron-donating nature of the ethoxy group can increase the highest occupied molecular orbital (HOMO) energy level, which is a crucial parameter for efficient hole injection in electronic devices.

Dendrimer GenerationSynthetic ApproachKey ReactionsPotential Role of this compound Moiety
First Generation (G1)Convergent or DivergentPalladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)As a peripheral unit or a building block for dendrons
Second Generation (G2)Convergent or DivergentIterative coupling reactionsTo introduce electron-donating groups and improve solubility
Third Generation (G3)Convergent or DivergentMulti-step synthesis of dendrons followed by coupling to a coreTo modulate the optoelectronic properties of the final dendrimer

Incorporation into Heterocyclic Systems

The secondary amine functionality of this compound provides a reactive handle for its incorporation into various heterocyclic systems. The synthesis of N-heterocycles is a cornerstone of medicinal and materials chemistry, as these scaffolds are present in a vast array of pharmaceuticals, agrochemicals, and functional materials.

While specific examples of reactions where this compound is a direct precursor to a heterocyclic ring are not prevalent in the reviewed literature, its structural motifs are found in more complex heterocyclic systems. The aniline and N-phenyl groups can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles.

Common strategies for the synthesis of N-heterocycles often involve the reaction of an amine with a bifunctional electrophile, leading to cyclocondensation. For example, derivatives of this compound could potentially be used in reactions such as:

Pictet-Spengler Reaction: Reaction with an aldehyde or ketone to form tetrahydroisoquinolines.

Bischler-Napieralski Reaction: Intramolecular cyclization of an N-acyl derivative to form dihydroisoquinolines.

Fischer Indole Synthesis: Reaction with a ketone or aldehyde under acidic conditions to form indoles, although this typically requires a hydrazine (B178648) derivative.

Furthermore, the N-H bond of this compound can undergo addition to unsaturated systems, such as alkynes or allenes, in transition-metal-catalyzed reactions to form heterocyclic structures. The electron-rich nature of the 4-ethoxyphenyl group can influence the regioselectivity and efficiency of these cyclization reactions.

The development of novel synthetic methodologies for N-heterocycles is an active area of research, with a focus on greener and more efficient processes. nih.gov The use of this compound in such reactions would be dictated by the specific synthetic target and the compatibility of the ethoxy group with the reaction conditions.

Linker Chemistry for Conjugate Formation

In the field of bioconjugation and solid-phase synthesis, linkers are crucial molecules that connect two or more different molecular entities, such as a solid support and a peptide, or a drug and a targeting moiety. The chemical properties of the linker determine the stability of the conjugate and the conditions under which the linked molecules can be cleaved.

While there is no specific mention in the reviewed literature of this compound being used directly as a linker, its aniline moiety is a common structural feature in various linker technologies. Aniline and its derivatives can be incorporated into "safety-catch" linkers. mdpi.com These linkers are stable under a certain set of conditions but can be "activated" by a chemical modification, rendering them labile to cleavage under conditions that were previously benign. mdpi.com

For example, a linker containing an aniline derivative might be stable to both acidic and basic conditions used during peptide synthesis. Following the synthesis, the electronic properties of the aniline moiety could be altered, for instance, through oxidation or acylation, which then allows for the selective cleavage of the synthesized peptide from the solid support under mild conditions. mdpi.com

The general principle of a safety-catch linker strategy involving an aniline-type moiety can be summarized as follows:

StageDescriptionPotential Role of a this compound-like Structure
Attachment The first building block (e.g., an amino acid) is attached to the linker, which is immobilized on a solid support.The aniline nitrogen could be the point of attachment, or the phenyl ring could be functionalized for connection to the solid support.
Synthesis The desired molecule (e.g., a peptide) is synthesized in a stepwise manner on the solid support. The linker remains stable throughout the synthesis.The ethoxy group could modulate the stability and reactivity of the linker.
Activation The linker is chemically modified to make it susceptible to cleavage.This could involve a reaction at the nitrogen atom or on the aromatic ring.
Cleavage The completed molecule is released from the solid support under specific conditions that do not harm the product.The cleavage conditions would be determined by the nature of the activated linker.

The development of novel linkers is essential for advancing combinatorial chemistry and the synthesis of complex biomolecules. The incorporation of structures like this compound into linker design could offer advantages in terms of stability, cleavage kinetics, and orthogonality to other protecting groups used in the synthesis.

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Materials

Triphenylamine (B166846) derivatives are a cornerstone in the field of organic electronics, primarily due to their excellent electrical conductivity and electroluminescent properties. nih.gov These characteristics make them ideal candidates for various optoelectronic applications.

Derivatives of triphenylamine are widely recognized for their capacity as hole-transporting materials (HTMs). This function is critical in many organic electronic devices. The efficiency of hole transport is linked to the delocalization of the highest occupied molecular orbital (HOMO), which facilitates the movement of positive charge carriers (holes). frontiersin.org The structure of compounds like 4-ethoxy-n-phenylaniline, featuring a central nitrogen atom bonded to three aromatic rings, promotes this delocalization.

The introduction of electron-donating groups, such as the ethoxy group (-OC2H5), can further enhance these properties. These groups can raise the HOMO energy level, which is crucial for matching the energy levels of other materials in a device, thereby facilitating efficient charge injection and transport. frontiersin.org Theoretical and experimental studies on related TPA derivatives show that lower reorganization energy for hole transport compared to electron transport is a key indicator of their suitability as HTMs. frontiersin.org The propeller-like, non-planar structure of these molecules also plays a role in their transport properties and contributes to the formation of stable amorphous films, which is advantageous for device fabrication. nih.govresearchgate.net

Table 1: Key Properties of Selected Triphenylamine-based Hole Transport Materials

Compound/Material ClassKey Structural FeatureTypical ApplicationRelevant Property
Polymeric TPA derivatives4,4-dimethoxytriphenylamine side groupsPerovskite Solar CellsHole mobility of ~1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹ mdpi.com
TPA with π-linkersFluorene, Carbazole (B46965), etc.Perovskite Solar CellsDelocalized HOMO for efficient hole transport frontiersin.org
4-ethoxy-N-(4-ethoxyphenyl)-N-phenylanilineTwo ethoxy donor groupsOptical ApplicationsNon-planar structure contributes to transport properties nih.gov

Organic Light-Emitting Diodes (OLEDs) are a prime application for triphenylamine derivatives. iupac.org In a typical OLED structure, a series of organic thin films are placed between two electrodes. oled.com When a voltage is applied, holes are injected from the anode and electrons from the cathode. These charges migrate towards the emissive layer, where they recombine to form excitons, which then decay to emit light. oled.com

Triphenylamine-based compounds, including this compound, are frequently used in the Hole Transport Layer (HTL). oled.com The HTL's role is to efficiently receive holes from the anode and transport them to the emissive layer while blocking the passage of electrons from the emissive layer. This confinement of charge carriers to the emissive zone enhances the device's efficiency. oled.com The favorable hole transport properties discussed previously make these compounds highly effective in this role. nih.gov Their high thermal stability is another crucial factor for ensuring the longevity and operational stability of OLED devices.

Triphenylamine derivatives have emerged as highly efficient photoinitiators for two-photon polymerization (TPP), also known as two-photon-induced photopolymerization (TPIP). acs.orgradtech.org TPP is a 3D microfabrication technique that allows for the creation of complex structures with sub-micrometer resolution. radtech.org This process relies on two-photon absorption (TPA), where a molecule simultaneously absorbs two photons of near-infrared light to reach an excited state that would typically require a single UV photon.

The TPA process requires initiators with a high TPA cross-section. Triphenylamine is an excellent core for designing such initiators due to its strong electron-donating nature and delocalized electronic structure. nih.gov The incorporation of TPA derivatives into photoinitiator molecules can lead to several advantages:

High Initiation Efficiency : They can initiate polymerization at lower laser intensities and faster writing speeds compared to traditional UV initiators. acs.orgradtech.org

Visible and Near-IR Absorption : The TPA moiety shifts the absorption to longer wavelengths (around 700-800 nm), allowing deeper penetration into the resin and reducing light scattering. acs.org

Enhanced Photostability : These initiators often exhibit good thermal and photostability. acs.org

Research has shown that symmetric molecules with a TPA donor-π-donor design exhibit strong TPA properties, making them promising for next-generation 3D printing and microfabrication. acs.org

Advanced Functional Materials Development

The development of advanced functional materials leverages the unique properties of molecules to create materials with specific, tailored functions. Triphenylamine derivatives are a versatile platform for this purpose. nih.gov Their inherent fluorescent characteristics, photostability, and the ease with which their structure can be modified allow for the fine-tuning of their optical and electronic properties. nih.gov This has led to their investigation and use in materials for optical data storage, photonic crystals, and polymer-based optical waveguides. radtech.org The strong electron delocalization within these molecules is a key property for applications in two-photon absorption materials. nih.gov

Responsive Systems (e.g., sensor components)

The application of triphenylamine derivatives extends to the development of responsive systems, such as optical chemosensors. nih.gov These sensors rely on changes in their optical properties, typically fluorescence, upon interaction with a specific analyte. The inherent fluorescence of many TPA derivatives makes them excellent candidates for the signaling component of a sensor. nih.gov By chemically modifying the TPA structure with specific recognition sites, sensors can be designed to detect a variety of substances, from metal ions to biological molecules. The principle often involves the analyte binding to the recognition site, which in turn modulates the electronic properties of the TPA core and causes a detectable change in the fluorescence emission (e.g., quenching, enhancement, or a shift in wavelength).

Role As an Organic Building Block in Advanced Synthesis

Precursor in Multistep Organic Syntheses

4-ethoxy-n-phenylaniline, and its closely related precursor 4-ethoxyaniline (p-phenetidine), serve as fundamental starting materials in a range of multistep synthetic pathways. The presence of the ethoxy group, a mild electron-donating group, and the secondary amine functionality provides multiple reactive sites for further chemical transformations. This allows for the sequential addition of various functional groups and the construction of more elaborate molecular frameworks.

One notable application is in the synthesis of substituted benzimidazoles. These heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. Synthetic routes often involve the condensation of ortho-phenylenediamine derivatives with various carboxylic acids or their equivalents. For instance, derivatives of 4-ethoxyaniline can be transformed into the corresponding ortho-phenylenediamines, which then undergo cyclization to form the benzimidazole (B57391) core. This multistep process highlights the utility of the 4-ethoxyaniline framework as a foundational element for building biologically active molecules. mdpi.comresearchgate.net

Furthermore, the amino group of this compound can be readily diazotized and subjected to coupling reactions with various aromatic compounds, such as phenols and amines. This classical approach in dye chemistry demonstrates its role as a precursor in the synthesis of azo dyes, which are important in various industrial applications.

The versatility of this compound as a precursor is summarized in the table below, showcasing its role in the synthesis of different classes of compounds.

PrecursorReaction TypeResulting Compound Class
4-ethoxyaniline derivativeNitration, Reduction, CyclizationSubstituted Benzimidazoles
This compoundDiazotization, Azo couplingAzo Dyes

Construction of Diverse Molecular Architectures

The inherent structure of this compound lends itself to the construction of a wide array of molecular architectures, from functional materials to complex organic molecules. A prominent example is its use in the synthesis of triphenylamine (B166846) derivatives. These propeller-shaped molecules are known for their excellent hole-transporting properties and are widely used in the fabrication of organic light-emitting diodes (OLEDs).

The synthesis of compounds like 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline involves the coupling of 4-ethoxyaniline or its derivatives with aryl halides. nih.gov The presence of the ethoxy groups can enhance the electron-donating ability of the molecule, which in turn influences its electronic and optical properties. The ability to systematically modify the peripheral phenyl rings of the triphenylamine core allows for the fine-tuning of the material's performance in electronic devices.

The following table details the key components in the synthesis of a triphenylamine derivative starting from precursors related to this compound.

Reactant 1Reactant 2Catalyst/ReagentProduct
4-ethoxy-iodobenzeneAniline (B41778)K₂CO₃, Cu powderThis compound derivative

Utility in the Synthesis of Chiral Compounds and Heterocycles

While direct applications of this compound in asymmetric catalysis are not extensively documented in readily available literature, its structural motifs are relevant to the synthesis of chiral molecules and a broader range of heterocycles beyond benzimidazoles.

The synthesis of chiral compounds often relies on the use of chiral catalysts or chiral starting materials. The Pictet-Spengler reaction, a key method for the synthesis of chiral alkaloids like β-carbolines, typically involves the condensation of a β-arylethylamine with an aldehyde or ketone. nih.govmdpi.comnih.govresearchgate.netresearchgate.net While tryptamine (B22526) is a common precursor, the fundamental reaction principle could potentially be adapted to derivatives of 4-ethoxyaniline to generate novel chiral heterocyclic scaffolds. The introduction of the ethoxy-phenyl group could modulate the biological activity or physical properties of the resulting alkaloids.

In the realm of heterocycle synthesis, the amino and aromatic functionalities of this compound provide avenues for various cyclization reactions. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The synthesis of substituted benzimidazoles from 4-ethoxyaniline derivatives is a clear example of this utility. mdpi.comresearchgate.netijpbs.comrasayanjournal.co.injmpas.com Further research may uncover its application in the synthesis of other important heterocyclic systems such as quinolines, quinoxalines, or phenazines, which are prevalent in medicinal and materials chemistry.

The potential applications in the synthesis of chiral compounds and heterocycles are summarized below.

Synthetic StrategyTarget Compound ClassPotential Role of this compound Moiety
Pictet-Spengler ReactionChiral β-carbolines and related alkaloidsAs part of the β-arylethylamine precursor
Condensation/Cyclization ReactionsVarious Nitrogen-containing HeterocyclesAs the amine-containing reactant

Advanced Analytical Methodologies in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a compound like 4-ethoxy-n-phenylaniline, various chromatographic techniques are employed to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and quantifying its concentration in various matrices. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In a typical research application, a reversed-phase HPLC method would be developed. This involves a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The separation mechanism relies on the principle that this compound, being a relatively nonpolar molecule, will have a stronger affinity for the stationary phase compared to more polar impurities, thus eluting later. A UV detector is commonly used for detection, as the aromatic rings in the molecule absorb ultraviolet light at specific wavelengths (e.g., 254 nm). By comparing the peak area of the sample to that of a certified reference standard, precise quantification can be achieved.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides a nonpolar stationary phase for effective separation of aromatic amines.
Mobile Phase Acetonitrile:Water (70:30 v/v) Elutes the compound and separates it from impurities based on polarity.
Flow Rate 1.0 mL/min Ensures consistent and reproducible retention times.
Injection Volume 10 µL Standardized volume for accurate quantification.
Column Temp. 30 °C Maintains stable retention times by controlling viscosity and analyte solubility.

| Detection | UV at 254 nm | The aromatic structure of the analyte allows for sensitive detection. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for identifying volatile impurities that may be present in this compound from its synthesis, such as residual starting materials (e.g., aniline (B41778), bromoethane) or solvents.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), the technique provides definitive identification of the separated components. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared against spectral libraries for positive identification. This is critical for ensuring the final product is free from potentially reactive or toxic volatile species.

For the analysis of complex mixtures or the identification of unknown, non-volatile impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. chromatographyonline.com

In research contexts, high-resolution mass spectrometry (LC-HRMS) is particularly valuable. chromatographyonline.comnih.gov It provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. nih.gov This is a key component of non-target screening (NTS), a workflow used to detect and identify compounds in a sample without prior knowledge of their presence. chromatographyonline.comchemrxiv.org For this compound, LC-HRMS could be used to identify byproducts from synthesis, such as isomers or products of side-reactions, providing critical insights for reaction optimization.

Table 2: General Workflow for Non-Target Screening using LC-HRMS

Step Description
1. Sample Analysis The sample containing this compound is analyzed using an LC-HRMS system.
2. Data Acquisition High-resolution mass spectra are collected for all detected ions across the chromatographic run.
3. Feature Detection Software algorithms identify all distinct chemical "features," each defined by a specific mass-to-charge ratio (m/z) and retention time.
4. Formula Generation For features of interest (e.g., potential impurities), the accurate mass is used to generate possible elemental formulas.
5. Database Searching The generated formulas and fragmentation patterns are searched against chemical databases to propose candidate structures.

| 6. Structure Elucidation | The most likely candidates are confirmed through analysis of fragmentation data and, if necessary, comparison with a synthesized standard. |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.comijnrd.org SFC is often considered a "green" alternative to HPLC because it significantly reduces the consumption of organic solvents. twistingmemoirs.comijnrd.org It combines some of the best features of both gas and liquid chromatography, offering fast, efficient separations. twistingmemoirs.com

In the context of this compound, SFC can be particularly advantageous for preparative-scale purification, where large amounts of solvent would otherwise be required. researchgate.net It is also highly effective for separating chiral compounds. While this compound itself is not chiral, SFC would be an excellent choice for separating enantiomers of related, more complex derivatives. The technique's unique selectivity makes it a valuable complementary tool to HPLC for resolving impurities that are difficult to separate using conventional methods. researchgate.netnih.gov

Thermal Analysis for Stability and Decomposition Studies (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) is a primary method used to determine the thermal stability and decomposition profile of a compound like this compound.

In a TGA experiment, a small sample of the compound is placed in a furnace and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as the temperature increases. A plot of mass versus temperature (a thermogram) reveals the temperatures at which the compound decomposes. The resulting data is critical for understanding the compound's thermal limitations, which is important for storage, handling, and formulation. For instance, TGA can identify the temperature at which the ethoxy group or phenyl groups are cleaved from the molecule.

Table 3: Hypothetical TGA Data for this compound

Temperature Range (°C) Mass Loss (%) Associated Event
25 - 250 < 0.5% Loss of residual moisture or volatile impurities.
250 - 350 ~21% Initial decomposition event, potentially corresponding to the loss of the ethoxy group (-OC₂H₅).
350 - 500 ~55% Major decomposition of the remaining molecular structure.

Q & A

Q. What are the recommended synthetic routes for preparing 4-ethoxy-N-phenylaniline, and how can purity be optimized?

this compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling, leveraging ethoxy and aniline precursors. Key steps include:

  • Ethoxy group introduction : Reacting 4-nitroaniline with ethylating agents (e.g., ethyl bromide) under basic conditions, followed by nitro group reduction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC or TLC .
  • Yield optimization : Control reaction temperature (80–120°C) and use catalysts like CuI for coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and where can reliable reference data be obtained?

  • NMR : ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃) and N-phenyl substituents. Compare shifts with NIST Chemistry WebBook .
  • FT-IR : Identify C–O (1250 cm⁻¹) and N–H (3400 cm⁻¹) stretches.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
  • Reference databases : Use NIST Standard Reference Data and crystallographic repositories (e.g., CCDC) for validated spectral libraries.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at –20°C, away from oxidizers .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Emergency measures : Safety showers and eye-wash stations must be accessible .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

  • Single-crystal growth : Use slow evaporation of a saturated dichloromethane/hexane solution .
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
  • Refinement : Apply SHELXL (SHELX suite) for structure solution, with R-factor <0.05. Analyze hydrogen bonding (e.g., N–H⋯O) and π-π stacking using Mercury software .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps .
  • Molecular dynamics : Simulate solvent effects (e.g., ethanol) in GROMACS to study conformational stability.
  • Docking studies : Explore ligand-receptor interactions if the compound has biological activity .

Q. How should researchers address contradictions between experimental data and literature values for this compound?

  • Source validation : Cross-check data against peer-reviewed journals (e.g., Acta Crystallographica) and avoid non-curated databases .
  • Method replication : Repeat experiments under identical conditions (e.g., solvent, temperature) .
  • Error analysis : Quantify uncertainties in crystallographic refinement (e.g., wR factor) or spectral resolution .

Q. What strategies ensure rigorous comparison of experimental results with prior studies on analogous compounds?

  • Benchmarking : Compare bond lengths/angles with structurally similar compounds (e.g., 4-methoxy-N-phenylaniline) .
  • Meta-analysis : Use systematic reviews to identify trends in substituent effects on electronic properties .
  • Data sharing : Deposit raw crystallographic data in public repositories (e.g., CCDC) to facilitate replication .

Methodological Notes

  • Experimental design : Clearly document independent/dependent variables (e.g., reaction temperature, yield) and control groups .
  • Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and data integrity .

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